N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is an intriguing compound primarily known for its unique structure and potential applications across multiple scientific fields. This compound features a blend of triazole, thiophene, and acetamide groups, which contribute to its versatility and utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process starting with the formation of the triazole ring, followed by the introduction of the trifluoromethyl group, and the coupling with thiophene and acetamide functionalities. The reaction conditions often include:
Use of strong bases like sodium hydride.
Solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Controlled temperature conditions.
Industrial Production Methods: Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. This often requires:
Batch or continuous flow reactors.
Automated control systems for temperature, pressure, and pH.
Advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several reactions, including:
Oxidation: : Introduction of oxygen-containing groups.
Reduction: : Conversion of functional groups to a reduced state.
Substitution: : Exchange of one functional group for another.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, acids, and bases.
Major Products:
Oxidation might yield N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetate.
Reduction can lead to simpler derivatives with hydrogen replacing functional groups.
Substitution products vary widely depending on the reagents used.
Scientific Research Applications
Chemistry: : It serves as an intermediate in synthesizing more complex molecules. Biology : Potential use as a molecular probe in studying biochemical pathways. Medicine : Investigated for its potential therapeutic properties, such as antifungal or antibacterial activity. Industry : Utilized in developing new materials with specific properties, such as polymers.
Mechanism of Action
The compound’s effects are mediated through its interactions with biological targets. The trifluoromethyl group enhances binding affinity and stability, while the thiophene ring often targets specific enzymes or receptors. The acetamide moiety can engage in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its trifluoromethyl group, which is not present in many similar compounds. This difference grants it unique chemical properties, such as increased lipophilicity and metabolic stability. Other similar compounds might include:
N-(4-methyl-5-oxo-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide.
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide.
This covers a comprehensive overview of the compound and its significance
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S/c1-18-10(12(13,14)15)17-19(11(18)21)5-4-16-9(20)7-8-3-2-6-22-8/h2-3,6H,4-5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPALOPGURAVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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